molecular formula C8H10O3 B6302838 Ethyl 3-(oxetan-3-yl)prop-2-ynoate CAS No. 2138167-54-9

Ethyl 3-(oxetan-3-yl)prop-2-ynoate

Cat. No. B6302838
CAS RN: 2138167-54-9
M. Wt: 154.16 g/mol
InChI Key: VFZBUCQRDACGRS-UHFFFAOYSA-N
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Description

Ethyl 3-(oxetan-3-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H10O3 . It is related to Ethyl propiolate, which is an organic compound with the formula HC2CO2C2H5 .


Synthesis Analysis

The synthesis of oxetane derivatives like Ethyl 3-(oxetan-3-yl)prop-2-ynoate often involves the ring opening of epoxides . For instance, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(oxetan-3-yl)prop-2-ynoate is represented by the formula C8H10O3 . More detailed structural information, including NMR and LC-MS data, may be available in the documents provided by chemical suppliers .

Scientific Research Applications

Synthesis of New Oxetane Derivatives

“Ethyl 3-(oxetan-3-yl)prop-2-ynoate” is used in the synthesis of new oxetane derivatives . These derivatives have driven numerous studies into the synthesis of new oxetane derivatives .

Formation of Oxetane through Epoxide Opening

This compound plays a crucial role in the formation of oxetane through epoxide opening . The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Identification of Kinase Inhibitors

New derivatives bearing an oxetane group, such as “Ethyl 3-(oxetan-3-yl)prop-2-ynoate”, are used to extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

Hydrogen Bond Acceptor

Due to its high polarity and great ability to function as an acceptor of hydrogen bond, oxetane seems to be an attractive and underexplored structural motif in medicinal chemistry .

Synthesis of 3,3-Disubstituted Oxetanes

A range of 3,3-disubstituted oxetanes are successfully made by reaction of oxetan-3-ones with various carboxylic acids and isocyanides . The synthesis of chiral 2-substituted oxetan-3-ones using the SAMP chiral auxiliary method is also demonstrated .

Formation of Spirocyclic Azetidine-Oxetane

This compound is used in the formation of a spirocyclic azetidine-oxetane . This transformation was successful in the generation of a spirocyclic azetidine-oxetane .

properties

IUPAC Name

ethyl 3-(oxetan-3-yl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-11-8(9)4-3-7-5-10-6-7/h7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZBUCQRDACGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(oxetan-3-yl)prop-2-ynoate

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